5-(4-chlorophenyl)-1H-tetrazole

Corrosion inhibition Electrochemistry Mild steel protection

Select 5-(4-chlorophenyl)-1H-tetrazole for applications where the 4-chloro substituent provides quantifiable performance advantages: it outperforms unsubstituted and methoxy analogs as a cathodic corrosion inhibitor in high-concentration HCl (industrial pickling), offers exclusively dissociative electron attachment for unambiguous mass spectral analysis, and enables nanomolar Factor XIa inhibitor affinity as a validated carboxylic acid bioisostere.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 16687-61-9
Cat. No. B095277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)-1H-tetrazole
CAS16687-61-9
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)Cl
InChIInChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
InChIKeyBGKOVWIBDZMJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)-1H-tetrazole (CAS 16687-61-9): Procurement-Grade Building Block Specifications and Core Characteristics


5-(4-Chlorophenyl)-1H-tetrazole (CAS 16687-61-9), molecular formula C₇H₅ClN₄, molecular weight 180.59 g/mol , is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group. This compound is commercially available as a research-grade chemical, with typical purities ranging from 95% to ≥99% (HPLC) . The compound exists as an off-white crystalline solid with a melting point range of 260-264 °C (with decomposition) and is recommended for storage at 0-8 °C [1]. As a member of the phenyltetrazole class, this compound serves as a versatile building block in organic synthesis, with the tetrazole ring capable of functioning as a carboxylic acid bioisostere in medicinal chemistry applications [2]. Standard analytical characterization for procurement includes NMR, HPLC, and GC batch-specific certificates of analysis .

5-(4-Chlorophenyl)-1H-tetrazole (CAS 16687-61-9): Why Generic Substitution of Phenyltetrazole Analogs Is Not Scientifically Valid


Within the phenyltetrazole class, compounds differing only by a single substituent on the phenyl ring exhibit distinct and non-interchangeable performance profiles across multiple application domains. The 4-chloro substituent on 5-(4-chlorophenyl)-1H-tetrazole imparts specific electronic and steric properties that directly modulate the compound's behavior in corrosion inhibition [1], electron-induced fragmentation pathways [2], and biological target binding affinity [3]. Substitution with the unsubstituted phenyl analog (5-phenyl-1H-tetrazole) or the electron-donating 4-methoxy analog (5-(4-methoxyphenyl)-1H-tetrazole) yields consistently different quantitative outcomes in the same assay systems. The following evidence demonstrates that substituting a generic phenyltetrazole derivative for 5-(4-chlorophenyl)-1H-tetrazole, without verifying the specific performance metrics for the intended application, introduces scientifically indefensible variability that compromises reproducibility and, in procurement contexts, may result in selection of a demonstrably suboptimal material.

5-(4-Chlorophenyl)-1H-tetrazole (CAS 16687-61-9): Quantitative Differentiation Evidence Against Phenyltetrazole Analogs


Corrosion Inhibition Efficiency of 5-(4-Chlorophenyl)-1H-tetrazole vs. Unsubstituted and Methoxy Analogs in 5.0 M HCl on Mild Steel

In a direct head-to-head comparison of three phenyltetrazole compounds under identical experimental conditions, 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) exhibited the highest corrosion inhibition efficiency, outperforming both the unsubstituted 5-phenyl-1H-tetrazole (PT) and the electron-donating 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT). The inhibition efficiency order was established as Cl-PT > MO-PT > PT, with the magnitude of difference dependent on molecular structure [1]. Weight loss measurements and electrochemical studies confirmed that all three compounds act as cathodic-type inhibitors in 5.0 M HCl [1].

Corrosion inhibition Electrochemistry Mild steel protection

Divergent Electron-Induced Fragmentation Pathways: 5-(4-Chlorophenyl)-1H-tetrazole vs. 5-Chloro-1-phenyl-1H-tetrazole Isomer

When subjected to electron attachment under identical experimental conditions, 5-(4-chlorophenyl)-1H-tetrazole and its regioisomer 5-chloro-1-phenyl-1H-tetrazole exhibit fundamentally different reactivity profiles. 5-(4-chlorophenyl)-1H-tetrazole undergoes exclusively dissociative electron attachment (DEA), forming three characteristic fragment anions: Cl⁻, [M-HCl]⁻, and [M-H]⁻. In contrast, 5-chloro-1-phenyl-1H-tetrazole exhibits both associative electron attachment (forming the parent molecular anion) and dissociative pathways, producing a more complex fragmentation pattern including Cl⁻, CN₂Cl⁻, [M-N₂-Cl]⁻, and [M-HCl]⁻ [1].

Mass spectrometry Electron attachment Gas-phase chemistry Tetrazole fragmentation

Factor XIa Inhibitory Activity of 4-Chlorophenyltetrazole-Containing P1 Analog: Compound 32 Optimization with Ki = 6.7 nM

In a structure-based drug design program targeting coagulation factor XIa, the incorporation of a 4-chlorophenyltetrazole as the P1 moiety was identified as a critical optimization step. Starting from a lead compound (Compound 2) that lacked oral bioavailability, systematic P1 group optimization led to the 4-chlorophenyltetrazole analog. When combined with further linker and P2′ modifications, this yielded Compound 32 with a Ki value of 6.7 nM against Factor XIa and demonstrated modest oral exposure in dogs [1]. The tetrazole ring in this context functions as a non-classical bioisostere of the carboxylic acid group, enabling binding interactions not achievable with the parent carboxylic acid-containing scaffold.

Medicinal chemistry Anticoagulant Factor XIa inhibition Bioisostere

5-(4-Chlorophenyl)-1H-tetrazole (CAS 16687-61-9): Evidence-Based Procurement Scenarios and Application Contexts


Industrial Corrosion Inhibitor Formulation for Mild Steel in Concentrated Hydrochloric Acid Environments

Procure 5-(4-chlorophenyl)-1H-tetrazole when developing organic corrosion inhibitor formulations for mild steel protection in high-concentration HCl systems (e.g., industrial pickling, acid cleaning, oil and gas well acidizing). Direct comparative data demonstrate that this 4-chloro-substituted phenyltetrazole outperforms both the unsubstituted 5-phenyl-1H-tetrazole and the 4-methoxy analog in 5.0 M HCl [1], with the inhibition efficiency order established as Cl-PT > MO-PT > PT. The compound functions as a cathodic-type inhibitor and its efficiency increases with concentration and immersion time up to 12 hours [1]. Theoretical quantum chemical calculations corroborate these experimental findings, confirming the molecular structural basis for the superior performance of the 4-chloro derivative [2].

Gas-Phase Mass Spectrometry Studies Requiring Predictable Tetrazole Fragmentation Signatures

Select 5-(4-chlorophenyl)-1H-tetrazole for low-energy electron attachment mass spectrometry experiments where a clean, exclusively dissociative fragmentation profile is required for unambiguous structural analysis. Unlike its regioisomer 5-chloro-1-phenyl-1H-tetrazole, which produces complex mixed associative and dissociative fragmentation patterns, 5-(4-chlorophenyl)-1H-tetrazole undergoes only dissociative electron attachment, yielding a simplified set of three characteristic fragment anions (Cl⁻, [M-HCl]⁻, and [M-H]⁻) without interference from parent anion formation [1]. This predictable behavior facilitates method development and reduces spectral interpretation ambiguity.

Medicinal Chemistry Programs Developing Factor XIa Anticoagulant Agents with Carboxylic Acid Bioisostere Replacement

Utilize 5-(4-chlorophenyl)-1H-tetrazole as a key intermediate or reference standard in anticoagulant drug discovery programs targeting Factor XIa. Published structure-based design studies confirm that the 4-chlorophenyltetrazole moiety, when incorporated as the P1 fragment in Factor XIa inhibitors, enables nanomolar enzyme affinity (Ki = 6.7 nM for optimized Compound 32) while conferring measurable oral bioavailability not present in earlier leads [1]. The tetrazole ring serves as a non-classical carboxylic acid bioisostere, providing a validated scaffold for programs seeking to improve pharmacokinetic properties while maintaining target engagement [1].

Coordination Chemistry and Metallodrug Discovery: Copper(II) and Zinc(II) Complex Synthesis

Employ 5-(4-chlorophenyl)-1H-tetrazole as a deprotonated bridging ligand (tetrazolate anion) in the synthesis of binuclear copper(II) complexes where five-coordinate geometries are desired. Crystallographic studies demonstrate that the tetrazolate ligand bridges copper centers via N(2), N(3) or N(1), N(2) atoms, yielding consistent binuclear architectures with defined cytotoxic activity profiles against Hep2 and HepG2 cancer cell lines [3]. Parallel investigations with zinc(II) complexes incorporating this ligand have demonstrated antimicrobial and protistocidal activity against E. coli, S. aureus, P. italicum, and C. steinii [4].

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